(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one

Chiral synthesis PLK-2 selectivity Parkinson's disease

Programs targeting α-synucleinopathies require the correct (7R)-stereochemistry-racemic or 8-cyclopentyl analogs fail to deliver brain-permeable PLK-2 selectivity. CAS 877676-50-1 is the validated core scaffold. • C-2 SNAr diversification yields single-digit nM PLK-2 IC50 with >4-fold selectivity over PLK-1. • Optimized inhibitors achieve 41-45% pS129-α-synuclein reduction in rat cortex. • Phased procurement: 95% purity for SAR exploration, 97% for lead optimization, NLT 98% for GLP tox batch synthesis.

Molecular Formula C12H17ClN4O
Molecular Weight 268.74 g/mol
CAS No. 877676-50-1
Cat. No. B1456868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one
CAS877676-50-1
Molecular FormulaC12H17ClN4O
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)Cl)C
InChIInChI=1S/C12H17ClN4O/c1-5-8-11(18)16(4)9-6-14-12(13)15-10(9)17(8)7(2)3/h6-8H,5H2,1-4H3/t8-/m1/s1
InChIKeyRKXHCGYXHHPYHQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one (CAS 877676-50-1) – A Chiral Dihydropteridinone Scaffold for Brain-Penetrant Kinase Inhibitors


CAS 877676-50-1, (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one, is a chiral, bicyclic pteridinone intermediate characterized by a 2-chloro leaving group on the pyrimidine ring and a defined (7R) stereocenter. It serves as a foundational building block for synthesizing ATP-competitive Polo-like kinase (PLK) inhibitors within the dihydropteridinone class [1]. Unlike fully elaborated clinical candidates such as BI 2536 or Volasertib (BI 6727), this compound constitutes the advanced core scaffold requiring only a final C-2 SNAr amination to generate focused libraries of kinase-targeting molecules. Its structural features make it particularly important for the synthesis of selective and brain-permeable PLK-2 inhibitors, which reduce α-synuclein phosphorylation [2].

Why Generic Dihydropteridinones Cannot Replace (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one in CNS-Targeted PLK Programs


Substituting CAS 877676-50-1 with a racemic mixture, the (S)-enantiomer, or the 8-cyclopentyl analog (CAS 755039-55-5) introduces critical failures: the (7R) stereochemistry is essential for downstream PLK-2 selectivity over PLK-1 [1]; the 8-isopropyl group specifically contributes to brain permeability in the resulting inhibitors, a property not replicated by cyclopentyl-containing analogs ; and the 2-chloro substituent provides the necessary reactivity handle for late-stage diversification via SNAr with anilines—without which the entire synthetic route to BI 2536-class inhibitors is blocked. These structural features are non-negotiable for programs targeting CNS indications such as Parkinson's disease where PLK-2-mediated α-synuclein phosphorylation is implicated.

Product-Specific Comparative Evidence: Quantifiable Differentiation of CAS 877676-50-1 Against Closest Structural Analogs


Enantiomeric Configuration: (7R)-Stereochemistry as a Prerequisite for PLK-2 over PLK-1 Selectivity

The (7R) stereocenter at the C-7 ethyl position is structurally embedded in inhibitors that achieve single-digit nanomolar PLK-2 potency with excellent selectivity over PLK-1. In the Bowers et al. (2013) SAR campaign, dihydropteridinone-based inhibitors derived from the (R)-configured scaffold yielded compounds such as compound 37 with single-digit nanomolar PLK-2 IC50 and excellent selectivity for PLK-2 over PLK-1 [1]. For reference, the clinical PLK1 inhibitor BI 2536 displays the opposite selectivity profile: PLK1 IC50 = 0.83 nM, with only 4-fold selectivity over PLK2 and 11-fold over PLK3 . The (S)-enantiomer would produce inhibitors with a different spatial orientation of the C-7 ethyl group, which is predicted to abrogate this selectivity profile. No vendor currently lists the (S)-enantiomer as a catalog product, underscoring its synthetic inaccessibility.

Chiral synthesis PLK-2 selectivity Parkinson's disease

N-8 Substituent Differentiation: 8-Isopropyl vs. 8-Cyclopentyl for Brain-Penetrant PLK-2 Inhibitors

The N-8 isopropyl substituent of CAS 877676-50-1 is a critical structural determinant for CNS penetration in PLK-2 inhibitors. In the Bowers et al. (2013) SAR campaign, optimizing the N-8 substituent was essential for achieving brain-permeable PLK-2 inhibitors. Compound 37, derived from this scaffold, demonstrated a 41–45% reduction of pS129-α-synuclein levels in rat cerebral cortex upon oral dosing [1]. The closest commercially available analog, (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one (CAS 755039-55-5), differs at N-8 by replacing isopropyl with cyclopentyl. No published PLK-2 brain PD data exist for inhibitors derived from the 8-cyclopentyl scaffold, and the larger cyclopentyl group has different steric and lipophilic properties that would alter both kinase selectivity and blood-brain barrier permeability [2].

Brain penetration PLK-2 inhibitor N-8 substituent SAR

Synthetic Yield Benchmarking: 2-Chloro Leaving Group SNAr Efficiency for Late-Stage Diversification

The 2-chloro substituent functions as a reactive leaving group for SNAr amination with anilines, enabling late-stage diversification of the dihydropteridinone scaffold. In Boehringer Ingelheim patent US7371753B2, Example 1 demonstrates the coupling of CAS 877676-50-1 (50 mg, 0.186 mmol) with 2-methoxy-4-(4-pyrrolidin-1-yl-piperidin-1-yl)-phenylamine at 100°C in ethanol/water/HCl, yielding the 2-anilino product at 32% yield after C18-RP column chromatography (37 mg, 0.060 mmol) [1]. For the N-5-desmethyl analog (CAS 889877-77-4), a 90% theoretical yield was achieved in the reductive cyclization step from the precursor amino ester using Pt/C hydrogenation followed by vanadyl acetylacetonate-mediated cyclization (36 g from 50 g precursor) . The 32% SNAr yield is typical for electron-rich anilines on this scaffold and represents a baseline against which alternative leaving groups (e.g., 2-bromo, 2-iodo) or alternative coupling conditions can be benchmarked.

SNAr amination Late-stage diversification Synthetic yield

Documented Application: Key Intermediate in PLK-2 Inhibitor Synthesis for Parkinson's Disease with In Vivo Proof-of-Concept

CAS 877676-50-1 is explicitly documented as a key intermediate in two independent medicinal chemistry programs targeting PLK-2 for CNS indications. Bowers et al. (2013) used this scaffold to generate compound 37, which showed single-digit nanomolar PLK-2 potency with excellent selectivity over PLK-1, and a 41–45% reduction of pS129-α-synuclein levels in rat cerebral cortex upon oral dosing [1]. In a parallel program, researchers described 'selective and brain-permeable polo-like kinase-2 (Plk-2) inhibitors that reduce α-synuclein phosphorylation in rat brain' using the same (R)-dihydropteridinone scaffold [2]. By contrast, the 8-cyclopentyl analog (CAS 755039-55-5) has not been cited in any PLK-2 CNS program, and the N-5-desmethyl analog (CAS 889877-77-4) is used primarily for dihydroimidazolo-pteridine derivatives rather than PLK inhibitors .

PLK-2 Parkinson's disease α-synuclein Brain-permeable inhibitor

Vendor Purity Specifications: Differentiated Quality Tiers for Procurement Decisions

Commercially available purity levels for CAS 877676-50-1 range from 95% to NLT 98%, enabling procurement decisions aligned with project phase requirements. Bidepharm supplies at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) . Leyan offers 97% purity . Synblock and MolCore provide NLT 98% purity, suitable for GLP toxicology batch synthesis or late-stage lead optimization where higher intermediate purity reduces downstream purification burden . Beyotime offers a 97% purity grade with storage specifications at -20°C under inert atmosphere [1]. This tiered purity landscape allows procurement officers to balance cost against purity requirements: early discovery (95%), advanced lead optimization (97%), and preclinical development (98%+).

Purity specification Procurement Quality control

Optimal Procurement and Application Scenarios for (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one (CAS 877676-50-1)


CNS Drug Discovery: Synthesis of Brain-Penetrant, PLK-2-Selective Inhibitors for Parkinson's Disease

This is the highest-value application scenario for CAS 877676-50-1: as the core scaffold for synthesizing selective, orally active, brain-permeable PLK-2 inhibitors. As demonstrated by Bowers et al. (2013), diversification at the C-2 position via SNAr with substituted anilines yields compounds achieving single-digit nanomolar PLK-2 IC50 with excellent selectivity over PLK-1. The resulting inhibitors demonstrate 41–45% reduction of pS129-α-synuclein in rat cerebral cortex [1]. The (7R)-stereochemistry and 8-isopropyl substituent are both critical for achieving this brain PD effect. Programs targeting α-synucleinopathies—Parkinson's disease, Lewy body dementia, multiple system atrophy—should procure this specific intermediate rather than the 8-cyclopentyl analog, which lacks validated CNS pharmacology.

Kinase Selectivity Profiling: Focused Library Synthesis for PLK Paralogue Discrimination

CAS 877676-50-1 enables the generation of focused compound libraries for probing PLK paralogue selectivity (PLK-1 vs. PLK-2 vs. PLK-3). The C-2 chloro leaving group permits systematic variation of the biaryl/aniline region through parallel SNAr amination, while the defined (7R)-chirality ensures that any observed selectivity differences arise from the C-2 substituent rather than stereochemical heterogeneity. This contrasts with using racemic intermediates, which would confound SAR interpretation. The clinical relevance of PLK paralogue selectivity is underscored by BI 2536's profile (PLK1 IC50 = 0.83 nM, but only 4-fold selective over PLK2) , highlighting the need for libraries that explore selectivity space systematically.

Late-Stage Lead Optimization: Scaling from Discovery (95% Purity) to Preclinical Development (NLT 98%) Without Route Changes

A practical procurement advantage of CAS 877676-50-1 is the availability of graduated purity tiers across multiple vendors. A project can initiate SAR exploration using 95% purity material (Bidepharm, Aladdin, Fluorochem) , progress to advanced lead optimization with 97% purity (Leyan, Beyotime) , and ultimately procure NLT 98% material (Synblock, MolCore) for GLP toxicology batch synthesis—all without altering the synthetic route or re-validating intermediate identity . This phased procurement strategy minimizes downstream purification failures during scale-up while controlling early-stage costs. The MDL number (MFCD16621126) and established CAS registry ensure batch-to-batch traceability across vendors.

Medicinal Chemistry Education and Method Development: Chiral SNAr Methodology

CAS 877676-50-1 serves as an instructive substrate for developing and teaching chiral SNAr amination methodology. Its combination of a defined (7R)-stereocenter, a 2-chloro leaving group of moderate reactivity, and acid-labile pteridinone ring system makes it a challenging yet reproducible substrate for reaction optimization. The patent-documented conditions (EtOH/H2O, HCl, 100°C, 3 h; 32% yield) [2] provide a baseline against which alternative conditions (microwave, flow chemistry, novel bases) can be benchmarked. This is distinct from simpler achiral 2-chloropyrimidine substrates that fail to capture the complexity of stereochemically intact late-stage functionalization.

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